2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a hexanamide backbone, a prop-2-ynylamino group, and a 2-oxo substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hexanamide Backbone: The initial step involves the preparation of the hexanamide backbone through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Prop-2-ynylamino Group: The next step involves the introduction of the prop-2-ynylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the hexanamide intermediate with propargylamine in the presence of a suitable base.
Oxidation to Form the 2-Oxo Group: The final step involves the oxidation of the intermediate compound to introduce the 2-oxo group. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide
- 3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide
Uniqueness
2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-4-6-7-10(3)12(16)14-9-11(15)13-8-5-2/h2,10H,4,6-9H2,1,3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFGOVOMPZUYJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(=O)NCC(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.